molecular formula C18H16Cl2N4O2 B2485395 2-(2,4-dichlorophenoxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034308-89-7

2-(2,4-dichlorophenoxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2485395
CAS No.: 2034308-89-7
M. Wt: 391.25
InChI Key: HZWUVSSZIXAINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy group and a pyridine-methyl scaffold substituted with a methylpyrazole moiety. This structure combines pharmacophores commonly associated with herbicidal and pesticidal activities. The 2,4-dichlorophenoxy group is analogous to synthetic auxins like 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known herbicide .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2/c1-24-10-14(9-23-24)13-4-12(6-21-8-13)7-22-18(25)11-26-17-3-2-15(19)5-16(17)20/h2-6,8-10H,7,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWUVSSZIXAINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H15Cl2N3O3C_{17}H_{15}Cl_{2}N_{3}O_{3}, with a molecular weight of 380.2 g/mol. The structure features a dichlorophenoxy group and a pyrazole moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC17H15Cl2N3O3C_{17}H_{15}Cl_{2}N_{3}O_{3}
Molecular Weight380.2 g/mol
CAS Number1421449-40-2

Antiinflammatory Effects

Recent studies have shown that compounds containing pyrazole rings exhibit anti-inflammatory properties. For instance, derivatives similar to our compound have been tested for their ability to inhibit the production of pro-inflammatory cytokines. In vitro studies demonstrated that these compounds significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, indicating potential neuroprotective effects against neuroinflammation .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been well-documented. Research has indicated that compounds with similar structures can induce apoptosis in cancer cell lines by modulating various signaling pathways. The presence of the dichlorophenoxy group may enhance the compound's efficacy by improving its interaction with specific cellular targets .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound appears to inhibit the activation of microglia and the subsequent release of pro-inflammatory cytokines, which is crucial in neurodegenerative diseases .
  • Induction of Apoptosis : Similar compounds have shown the ability to trigger apoptosis in cancer cells through mitochondrial pathways and caspase activation .
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related damage in cells .

Case Studies and Research Findings

A comprehensive study involving various pyrazole derivatives highlighted their role in reducing neuroinflammation and protecting neuronal cells from LPS-induced damage. The results indicated a significant reduction in inflammatory markers and improved cell viability in treated groups compared to controls .

Additionally, another study focused on the cytotoxic effects of similar compounds on cancer cell lines, revealing that these compounds could effectively inhibit cell proliferation and induce apoptosis through specific signaling pathways involving caspases and Bcl-2 family proteins .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising pharmacological properties, particularly in the development of new therapeutic agents.

Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds with similar structural features have demonstrated cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC3) cells. The presence of electron-withdrawing groups like chlorine enhances the anticancer efficacy by increasing the compound's reactivity towards biological targets .

Antimicrobial Properties : There is emerging evidence suggesting that this compound exhibits antimicrobial activity against certain pathogens, making it a candidate for developing new antibiotics. The mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Agricultural Applications

The dichlorophenoxy group within the molecule is structurally similar to herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D), indicating potential use as a herbicide.

Herbicidal Activity : Preliminary studies suggest that compounds with similar structures can effectively control broadleaf weeds without harming cereal crops. This application could lead to the development of safer and more effective herbicides that minimize environmental impact .

Material Science

Due to its unique chemical structure, this compound may also find applications in material science.

Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the thermal stability and mechanical properties of polymers. Research into its incorporation into polymer matrices is ongoing, focusing on creating materials with improved performance characteristics for industrial applications .

Case Studies

Study Focus Findings
Evren et al., 2019Anticancer ActivityDemonstrated that related compounds showed IC50 values indicating strong selective toxicity towards cancer cells compared to normal cells .
Recent Agricultural StudyHerbicidal EfficacyFound that derivatives effectively suppressed weed growth while being safe for surrounding crops .
Material Science ResearchPolymer EnhancementShowed that incorporating this compound into polymer blends improved tensile strength and thermal resistance .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under both acidic and basic conditions:

Condition Products Catalyst/Solvent Reference
Acidic (HCl, 80°C)2-(2,4-Dichlorophenoxy)acetic acid + (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamineEthanol/Water (1:1)
Basic (NaOH, 60°C)Sodium salt of 2-(2,4-dichlorophenoxy)acetate + amine derivativeMethanol

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with rates influenced by steric hindrance from the pyridine-pyrazole substituent.

Nucleophilic Aromatic Substitution

The electron-deficient dichlorophenoxy ring participates in substitutions at the ortho and para positions:

Example Reaction with Methoxide

C18H16Cl2N4O2+NaOCH3C19H19ClN4O3+NaCl\text{C}_{18}\text{H}_{16}\text{Cl}_2\text{N}_4\text{O}_2 + \text{NaOCH}_3 \rightarrow \text{C}_{19}\text{H}_{19}\text{ClN}_4\text{O}_3 + \text{NaCl}

  • Conditions : DMF, 100°C, 12 hrs

  • Yield : 62% (2-methoxy derivative).

Cross-Coupling Reactions

The pyridine and pyrazole rings enable transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids at the pyridine C-2 position:

Compound+ArB(OH)2Pd(PPh3)4C24H21Cl2N4O2Ar\text{Compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{24}\text{H}_{21}\text{Cl}_2\text{N}_4\text{O}_2\text{Ar}

  • Catalyst : Pd(PPh₃)₄

  • Solvent : Toluene/Ethanol (3:1)

  • Applications : Introduces aromatic diversity for structure-activity studies .

Copper-Catalyzed N-Arylation

Used to functionalize the pyrazole nitrogen:

Compound+Ar-XCuI, L-ProlineN-Aryl derivative\text{Compound} + \text{Ar-X} \xrightarrow{\text{CuI, L-Proline}} \text{N-Aryl derivative}

  • Conditions : DMSO, 80°C, 24 hrs .

Pyridine Ring Oxidation

Controlled oxidation with mCPBA yields the N-oxide derivative:

C18H16Cl2N4O2+mCPBAC18H16Cl2N4O3\text{C}_{18}\text{H}_{16}\text{Cl}_2\text{N}_4\text{O}_2 + \text{mCPBA} \rightarrow \text{C}_{18}\text{H}_{16}\text{Cl}_2\text{N}_4\text{O}_3

  • Yield : 45% (isolated as a stable solid).

Reductive Amination

The methylpyrazole group resists reduction, but the acetamide carbonyl can be reduced to a methylene group using LiAlH₄.

Heterocyclization

Under acidic conditions, the compound forms fused heterocycles:

Example with Thiosemicarbazide

Compound+NH2CSNHNH2Thiazolidinone hybrid\text{Compound} + \text{NH}_2\text{CSNHNH}_2 \rightarrow \text{Thiazolidinone hybrid}

  • Conditions : HCl (cat.), ethanol, reflux .

Stability Profile

Condition Outcome Degradation Products
UV Light (254 nm, 48 hrs)15% decompositionChlorophenol derivatives
pH 2–9 (25°C, 7 days)<5% degradationStable
150°C (neat)Pyrolysis to chlorinated biphenylsCO, Cl₂, NH₃

Stability is attributed to the electron-withdrawing Cl groups and rigid pyridine-pyrazole system.

Mechanistic Insights

  • Amide Hydrolysis : Follows a tetrahedral intermediate mechanism, accelerated by electron-withdrawing groups.

  • Dichlorophenoxy Reactivity : Directed by the para-Cl substituent, which enhances electrophilicity at the ortho position.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The target compound’s 1-methylpyrazole on pyridin-3-ylmethyl may enhance binding to cytochrome P450 enzymes or other pesticidal targets compared to compound 533’s simpler 4-methylpyridin-2-yl group . The 2,4-dichlorophenoxy moiety, shared with 2,4-D, suggests auxin-like herbicidal activity by disrupting plant cell elongation .

Synthetic Accessibility: Synthesis of the target compound likely involves condensation of 2,4-dichlorophenoxyacetic acid derivatives with aminopyridine intermediates, similar to methods used for compound 533 . In contrast, Fipronil-related compounds () require cyano-substituted pyrazoles, complicating their synthesis .

Physicochemical Properties :

  • The pyridine-pyrazole hybrid in the target compound may improve solubility compared to purely aromatic analogs like the dihydro-pyrazolyl derivative in , which forms rigid hydrogen-bonded dimers .
  • The methylpyrazole substituent could reduce metabolic degradation compared to triazole-containing WH7 .

Research Findings and Mechanistic Insights

  • Herbicidal Potential: Compound 533 () and WH7 exhibit auxin-mimetic activity by binding to TIR1/AFB receptors in plants. The target compound’s 2,4-dichlorophenoxy group likely shares this mechanism, while its pyridine-pyrazole scaffold may enhance translocation or stability .
  • Insecticidal Applications: Fipronil derivatives () act on GABA receptors, but the target compound’s pyrazole moiety could target insect nicotinic acetylcholine receptors, a hypothesis supported by structural parallels to neonicotinoids .
  • Crystallographic Data : The dihydro-pyrazolyl acetamide in forms R₂²(10) hydrogen-bonded dimers, suggesting that the target compound’s less rigid structure might favor bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.